Product packaging for C10 Ceramide(Cat. No.:)

C10 Ceramide

Cat. No.: B13389398
M. Wt: 453.7 g/mol
InChI Key: FDWVAQFAMZLCAX-UHFFFAOYSA-N
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Description

Significance of Ceramides (B1148491) as Bioactive Sphingolipids

Once considered to be merely structural elements of the cell membrane, ceramides are now recognized as potent second messengers that regulate a multitude of cellular functions. researchgate.netnih.gov They are key players in signaling pathways that control cell differentiation, proliferation, and programmed cell death (apoptosis). wikipedia.orgnih.gov The balance between the synthesis and degradation of ceramides is crucial for maintaining cellular homeostasis, and any dysregulation in their metabolism has been implicated in various pathological conditions. creative-proteomics.com

The bioactive nature of ceramides stems from their ability to influence the activity of various protein kinases and phosphatases, thereby modulating downstream signaling cascades. nih.gov For instance, an increase in cellular ceramide levels is often associated with the induction of apoptosis and cell cycle arrest, making them critical molecules in the response to cellular stress. nih.govportlandpress.com Research has shown that exposure of cells to stressors like radiation or chemotherapy can lead to an increase in ceramide levels, contributing to their cytotoxic effects. nih.gov Furthermore, ceramides have been implicated in inflammatory processes and insulin (B600854) resistance. wikipedia.orgresearchgate.net

The diverse functions of ceramides are also attributed to the structural heterogeneity within the ceramide family, with variations in the length of the fatty acid chain influencing their physical properties and biological activities. mdpi.com This structural diversity allows for a wide range of interactions with other lipids and proteins within the cell membrane, contributing to the complexity of their signaling roles.

Positioning of C10 Ceramide within the Sphingolipid Metabolic Network

Ceramides, including this compound, occupy a central hub in the intricate network of sphingolipid metabolism. metwarebio.comnih.gov They can be generated through three primary pathways: the de novo synthesis pathway, the sphingomyelinase pathway, and the salvage pathway. wikipedia.org

The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. creative-proteomics.comcreative-proteomics.com This is followed by a series of enzymatic reactions that ultimately produce dihydroceramide (B1258172), which is then desaturated to form ceramide. wikipedia.org

The sphingomyelinase pathway involves the hydrolysis of sphingomyelin (B164518), a major component of the cell membrane, by the enzyme sphingomyelinase to release ceramide. wikipedia.org This pathway is often activated in response to cellular stress signals.

The salvage pathway provides a mechanism for the recycling of complex sphingolipids. creative-proteomics.com In this pathway, sphingolipids are broken down into sphingosine (B13886), which can then be re-acylated to form ceramide. wikipedia.org

Once synthesized, ceramide can be transported to the Golgi apparatus where it serves as a precursor for the synthesis of more complex sphingolipids, such as sphingomyelin and various glycosphingolipids. wikipedia.orgthemedicalbiochemistrypage.org Alternatively, ceramides can be broken down by ceramidases to produce sphingosine, which can be further phosphorylated to form sphingosine-1-phosphate (S1P), another potent signaling molecule with often opposing effects to ceramide. nih.govnih.gov The dynamic balance between ceramide and S1P levels, often referred to as the "sphingolipid rheostat," is critical in determining cell fate. mdpi.com this compound, as a specific molecular species, participates in these metabolic pathways, and its levels are tightly regulated to ensure proper cellular function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H55NO3 B13389398 C10 Ceramide

Properties

IUPAC Name

N-(1,3-dihydroxyoctadec-4-en-2-yl)decanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H55NO3/c1-3-5-7-9-11-12-13-14-15-16-18-19-21-23-27(31)26(25-30)29-28(32)24-22-20-17-10-8-6-4-2/h21,23,26-27,30-31H,3-20,22,24-25H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWVAQFAMZLCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H55NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolic Pathways of C10 Ceramide

De Novo Synthesis Pathway for C10 Ceramide

The de novo synthesis pathway is the fundamental process for building ceramides (B1148491) from basic molecular precursors. This series of enzymatic reactions originates in the endoplasmic reticulum (ER) and culminates in the formation of this compound through several key steps. cambridge.orgsphingolipidclub.com

Role of Serine Palmitoyltransferase in Initial Sphingoid Base Formation

The genesis of all sphingolipids, including this compound, begins with the rate-limiting step catalyzed by the enzyme Serine Palmitoyltransferase (SPT). nih.govpnas.org Located at the ER, SPT facilitates the condensation of the amino acid L-serine with a fatty acyl-CoA. cambridge.org While palmitoyl-CoA (a C16 fatty acid) is the most common substrate, SPT exhibits some promiscuity, being able to utilize other acyl-CoAs to form a variety of long-chain bases (LCBs), the characteristic backbone of sphingolipids. oup.com The resulting product, 3-ketosphinganine, is then rapidly reduced to a sphingoid base, typically dihydrosphingosine (sphinganine). sphingolipidclub.comnih.gov The composition of the SPT enzyme complex, particularly the presence of different subunits like SPTLC1, SPTLC2, and SPTLC3, can influence the preference for certain acyl-CoAs, thereby determining the chain length of the resulting sphingoid base. oup.com

Acylation by Ceramide Synthases and the Generation of C10 Dihydroceramide (B1258172)

Following the formation of the sphinganine (B43673) backbone, the next critical step is the N-acylation of this sphingoid base, a reaction catalyzed by a family of six distinct (dihydro)ceramide synthases (CerS1-6). nih.govnih.gov These enzymes are also located in the ER and are central to determining the fatty acid chain length of the resulting ceramide. nih.gov Each CerS isoform exhibits a marked, though sometimes overlapping, specificity for fatty acyl-CoAs of particular lengths. nih.govresearchgate.net

For the generation of C10 Dihydroceramide, a CerS enzyme must utilize decanoyl-CoA (C10-CoA) as its substrate. Research indicates that CerS5 and CerS6 are predominantly responsible for the synthesis of ceramides with shorter acyl chains, typically ranging from C14 to C16. nih.govfrontiersin.org One analysis suggests that CerS5 and CerS6 are responsible for synthesizing ceramides with chain lengths up to C16, including C12 and C14. researchgate.net Given that C10 falls into this short-chain category, it is plausible that CerS5 or CerS6 are the primary isoforms responsible for the acylation step that produces C10 Dihydroceramide (the immediate precursor to this compound).

Table 1: Substrate Specificity of Mammalian Ceramide Synthase (CerS) Isoforms.
EnzymePrimary Acyl-CoA SubstratesKey Tissue Expression
CerS1C18:0Brain, Skeletal Muscle
CerS2C20:0 - C26:0 (Very-long-chain)Liver, Kidney, Brain
CerS3≥C26:0 (Ultra-long-chain)Skin, Testis
CerS4C18:0 - C22:0Skin, Heart, Liver, Lung
CerS5C14:0 - C18:0 (Prefers C16:0)Lung, Brain, most tissues at low levels
CerS6C14:0 - C16:0Most tissues at low levels

This table summarizes the general substrate specificities and primary locations of the six mammalian CerS isoforms. The synthesis of this compound likely involves CerS5 or CerS6, which handle short-to-medium chain fatty acyl-CoAs. nih.govfrontiersin.orgresearchgate.netmdpi.com

Desaturation of C10 Dihydroceramide to this compound

The final step in the de novo synthesis of this compound is the introduction of a C4-C5 trans double bond into the sphingoid backbone of C10 Dihydroceramide. plos.orgwikipedia.org This crucial conversion is catalyzed by the enzyme Dihydroceramide Desaturase 1 (DEGS1). wikipedia.org The activity of this enzyme is what distinguishes the biologically distinct ceramide from its dihydroceramide precursor. frontiersin.org

Research on DEGS1 isolated from fetal rat skin has directly demonstrated its ability to act on substrates with varying acyl chain lengths. These studies revealed that the enzyme successfully desaturates N-decanoyl-sphinganine (C10 Dihydroceramide). oup.comnih.govjst.go.jp In contrast, dihydroceramides with very short acyl chains (C2 and C6) were not substrates for the enzyme. oup.comnih.gov This provides definitive evidence for this final step in the this compound synthesis pathway. The activity of DEGS1 requires cofactors such as NAD(P)H and is inhibited by certain metal ions like Zn2+, Cu2+, and Fe2+. oup.comnih.gov

Table 2: Properties of Dihydroceramide Desaturase (DEGS1) from Fetal Rat Skin.
PropertyFinding
Substrate SpecificityActive on C10-, C14-, and C18-dihydroceramides. Inactive on C2- and C6-dihydroceramides.
Cofactor RequirementRequires NAD(H) or NADP(H).
Optimal pHApproximately 6.7.
InhibitorsInhibited by metal cations Zn2+, Cu2+, and Fe2+.

This table outlines key enzymatic properties of DEGS1, including its confirmed activity on a C10 substrate. oup.comnih.gov

Sphingomyelin (B164518) Hydrolysis Pathway in this compound Production

Beyond de novo synthesis, cells can rapidly generate ceramides by hydrolyzing existing complex sphingolipids, most notably sphingomyelin. plos.orgmdpi.com This pathway, often activated in response to cellular stress, involves the enzyme sphingomyelinase (SMase), which cleaves the phosphocholine (B91661) headgroup from sphingomyelin to release ceramide. mdpi.comspandidos-publications.com

The production of this compound via this route is contingent on the pre-existence of sphingomyelin species that contain a C10 fatty acid. While less common than C16, C18, or very-long-chain species, evidence suggests the existence of C10-containing sphingomyelins. conicet.gov.ar For instance, studies have detected the release of C10 sphingomyelin-based molecules from certain cancer cells. spandidos-publications.com Furthermore, capric acid (C10:0) has been identified as a fatty acid component in human milk, which is rich in sphingomyelin. nih.gov Therefore, the enzymatic breakdown of C10-sphingomyelin by SMases represents a direct and rapid pathway for increasing the cellular pool of this compound.

Salvage Pathway Contribution to this compound Homeostasis

The salvage pathway is a critical recycling system that maintains ceramide homeostasis. nih.govmdpi.com This pathway begins with the breakdown of complex sphingolipids in the lysosomes, which ultimately yields the free sphingoid base, sphingosine (B13886). nih.gov This sphingosine can then be transported back to the ER, where it is re-acylated by ceramide synthases to form ceramide. mdpi.comhmdb.ca

This pathway contributes to the this compound pool if sphingosine is re-acylated using decanoyl-CoA (C10-CoA). The same ceramide synthases (likely CerS5/6) involved in the de novo pathway are also responsible for this reacylation step. nih.gov The salvage pathway is thus essential for reusing sphingolipid components, allowing the cell to efficiently adjust its ceramide levels and acyl chain composition in response to metabolic needs without having to build them from scratch each time.

Regulation of this compound Biosynthesis by Cellular and Environmental Cues

The synthesis of ceramides, including this compound, is not a static process but is dynamically regulated by a variety of internal and external signals. Cellular ceramide levels are controlled by hormonal and inflammatory cues, as well as the availability of substrates like serine and fatty acyl-CoAs. cambridge.org

Interestingly, the availability of medium-chain fatty acids can directly influence ceramide metabolism. One study found that supplementing a high-fat diet with medium-chain triglycerides (which include C8 and C10 fatty acids) resulted in a decrease in total hepatic ceramide levels. cambridge.org This effect was potentially mediated by the downregulation of key enzymes, including Ceramide Synthase 6 (CerS6) and a type of sphingomyelinase. cambridge.org This suggests a feedback mechanism where an influx of medium-chain fatty acids may suppress the pathways that produce ceramides.

Furthermore, the cellular uptake of exogenous ceramides is also dependent on acyl chain length. Studies using cultured cells have shown that this compound can be taken up from the extracellular environment, and its subsequent metabolic fate depends on its concentration. plos.orgresearchgate.net At low concentrations, externally supplied C10-Cer was primarily converted to C10-sphingomyelin, whereas at higher concentrations, it was increasingly converted to C10-glucosylceramide. plos.org This indicates that transport and subsequent enzymatic pathways are also key points of regulation for this compound homeostasis.

Catabolism and Downstream Metabolic Fates of C10 Ceramide

Ceramidase-Mediated Hydrolysis of C10 Ceramide to Sphingosine (B13886)

The primary catabolic route for ceramides (B1148491) is hydrolysis by a family of enzymes known as ceramidases, which cleave the N-acyl linkage to yield a fatty acid and a sphingosine backbone. mdpi.comnih.gov In humans, five distinct ceramidases have been identified, categorized by their optimal pH for activity: acid, neutral, and alkaline ceramidases. nih.govkarger.com These enzymes exhibit different subcellular localizations and substrate specificities. nih.gov

Acid ceramidase (AC/ASAH1), a lysosomal enzyme with an optimal pH of approximately 4.5, has been shown to catalyze the hydrolysis of ceramides with saturated medium-length acyl chains, specifically in the range of C10 to C14. nih.gov This indicates that this compound is a substrate for acid ceramidase. The hydrolysis of this compound by acid ceramidase releases decanoic acid and sphingosine.

In contrast, neutral ceramidase (NC/ASAH2), which is localized to the plasma membrane, appears to have limited activity towards short-chain ceramides. plos.org Studies have indicated that N-acyl sphingosines with acyl chain lengths below C10 are poor substrates for neutral ceramidase, and specific research has shown that C10 derivatives are not effectively hydrolyzed by this enzyme. csic.essphingolipidclub.com The three alkaline ceramidases (ACER1, ACER2, and ACER3), located in the endoplasmic reticulum and Golgi apparatus, generally show preference for long or very long-chain ceramides. plos.org

A non-fluorescent ceramide analog, Cer-C10-pyrene, has been utilized as a substrate to measure ceramidase activity, where hydrolysis leads to a fluorescent product. karger.comub.edu

Table 1: Human Ceramidase Specificity for this compound

Ceramidase Type Gene Optimal pH Subcellular Localization Activity on this compound Reference
Acid Ceramidase ASAH1 ~4.5 Lysosome Catalyzes hydrolysis of C10-C14 ceramides nih.gov
Neutral Ceramidase ASAH2 ~7.0 Plasma Membrane Poor substrate plos.orgcsic.essphingolipidclub.com
Alkaline Ceramidase 1 ASAH3 ~9.0 Endoplasmic Reticulum Prefers very long-chain ceramides plos.org
Alkaline Ceramidase 2 ASAH3L ~9.0 Golgi Apparatus Prefers long or very long-chain ceramides karger.com

Conversion of this compound to Complex Sphingolipids

Besides degradation, this compound can be anabolically processed and serve as a building block for more complex sphingolipids. This conversion is a key aspect of its metabolic fate, influencing the balance of different bioactive lipids within the cell.

Glucosylceramide Synthase Activity on this compound

Glucosylceramide synthase (GCS), located on the cytosolic side of the Golgi apparatus, catalyzes the transfer of glucose from UDP-glucose to the 1-hydroxyl group of ceramide, forming glucosylceramide (GlcCer). mdpi.com Research using radiolabeled this compound in HeLa cells has demonstrated that it is a substrate for GCS. plos.orgnih.gov In these studies, following administration of [³H]C10-Cer, a portion of the radioactive label was recovered as C10-GlcCer. plos.orgnih.gov

Interestingly, the conversion rate appears to be dependent on the concentration of this compound. At higher concentrations (25–100 μM), the conversion to C10-GlcCer is more pronounced. nih.gov This suggests that glycosylation might be a cellular mechanism to buffer high levels of ceramide. plos.org

Sphingomyelin (B164518) Synthase Conversion of this compound to Sphingomyelin

This compound can also be converted to sphingomyelin (SM), a major component of cellular membranes. This reaction is catalyzed by sphingomyelin synthase (SMS), which transfers a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide. avantiresearch.com Studies in HeLa cells have shown that at low concentrations (e.g., 1 μM), the metabolism of exogenously supplied this compound favors the production of sphingomyelin over glucosylceramide. nih.govsemanticscholar.org This indicates that sphingomyelin synthase utilizes this compound as a substrate, particularly under conditions of lower substrate availability.

Table 2: Metabolic Conversion of this compound in HeLa Cells

This compound Concentration Primary Metabolic Product Enzyme Reference
Low (e.g., 1 μM) Sphingomyelin Sphingomyelin Synthase nih.govsemanticscholar.org

Metabolism of Sphingosine Derived from this compound Degradation

The sphingosine released from the ceramidase-mediated hydrolysis of this compound can enter several metabolic pathways. mdpi.com It can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a potent signaling molecule involved in cell proliferation and survival. nih.govmdpi.com Alternatively, the sphingosine can be recycled through the salvage pathway. mdpi.com In this pathway, sphingosine is transported to the endoplasmic reticulum where it is re-acylated by ceramide synthases to form new ceramides, typically with long or very long acyl chains. mdpi.com

Studies using radiolabeled this compound have provided evidence for this recycling process. Even at high concentrations of exogenously supplied [³H]C10-Cer, a signal from the [³H]sphingosine backbone was detected in endogenous simple glycosphingolipids, which would require the initial degradation of the this compound and subsequent re-utilization of the labeled sphingosine to form long-chain ceramides that are then glycosylated. nih.govsemanticscholar.org This demonstrates that the sphingosine component of this compound is actively reincorporated into the cellular sphingolipid pool.

Cellular and Subcellular Localization of C10 Ceramide

Intracellular Distribution and Compartmentalization of C10 Ceramide Species

Ceramides (B1148491), including the this compound species, are crucial lipid molecules involved in a variety of cellular processes. Their synthesis and subsequent metabolic conversions are highly organized and compartmentalized within the cell, a necessity dictated by the differing pH optima of the enzymes involved in their metabolism. nih.gov This spatial organization ensures that specific ceramide-dependent functions are carried out in distinct organelles and membrane domains. nih.gov

The primary site of de novo ceramide synthesis is the endoplasmic reticulum (ER). nih.govnih.govcentenary.org.au This intricate network of membranes houses the enzymatic machinery required for the initial steps of ceramide production. From the ER, ceramides can be transported to other organelles for further modification into more complex sphingolipids. nih.gov One of the key destinations is the Golgi apparatus, where sphingomyelin (B164518) and glucosylceramide are synthesized from a ceramide precursor. nih.govmdpi.com Specifically, the conversion to sphingomyelin predominantly occurs in the distal regions of the Golgi. centenary.org.auresearchgate.net

The distribution of ceramides is not uniform and is influenced by the acyl chain length. While longer-chain ceramides are generally considered more prevalent, the presence and distribution of shorter-chain species like this compound are also of significant interest. Studies have shown that exogenously supplied ceramides with shorter acyl chains, such as C6 and C10 ceramides, are more readily taken up by cells compared to their long-chain counterparts like C16 ceramide. researchgate.netplos.org This difference in uptake rate can influence their subsequent metabolic fate and intracellular localization. plos.org For instance, at lower concentrations, this compound is preferentially converted to sphingomyelin, whereas at higher concentrations, its conversion to glucosylceramide increases. plos.org

The compartmentalization of ceramide metabolism allows for precise regulation of cellular processes. For example, neutral sphingomyelinases and neutral ceramidases, which function at a neutral pH, are primarily active at the plasma membrane. In contrast, their acidic counterparts are localized within lysosomes. nih.gov This segregation allows for distinct pools of ceramides to be generated and to exert their effects in specific subcellular locations. nih.gov

The table below summarizes the key organelles involved in this compound metabolism and their primary functions.

OrganellePrimary Role in Ceramide Metabolism
Endoplasmic Reticulum (ER)Site of de novo ceramide synthesis. nih.govnih.govcentenary.org.au
Golgi ApparatusSite of conversion of ceramide to sphingomyelin and glucosylceramide. nih.govmdpi.com
Plasma MembraneLocation of neutral sphingomyelinase activity, generating ceramide from sphingomyelin. nih.gov
LysosomesLocation of acid sphingomyelinase and acid ceramidase activity. nih.gov
MitochondriaInvolved in ceramide-mediated apoptosis. nih.gov

Mechanisms of this compound Transport Between Organelles

The movement of ceramides, including this compound, from their site of synthesis in the ER to other organelles like the Golgi apparatus is a critical process for maintaining cellular lipid homeostasis. nih.gov This transport occurs through two primary mechanisms: vesicular transport and non-vesicular transport mediated by lipid transfer proteins (LTPs). nih.govdoria.fi

Vesicular transport involves the budding of small, membrane-bound sacs from one organelle and their subsequent fusion with another, carrying lipid cargo within their membranes. doria.fi While this is a general mechanism for lipid trafficking, non-vesicular transport provides a more targeted and rapid means of moving specific lipids between organelles. centenary.org.audoria.fi This process is particularly important for ceramide transport from the ER to the Golgi. nih.govnih.gov

The primary protein responsible for the non-vesicular transport of ceramide from the ER to the trans-Golgi in mammalian cells is the ceramide transfer protein (CERT), also known as STARD11. mdpi.comnih.gov CERT specifically extracts newly synthesized ceramides from the ER membrane and delivers them to the Golgi for the synthesis of sphingomyelin. mdpi.comnih.gov

CERT possesses a C-terminal steroidogenic acute regulatory protein-related lipid transfer (START) domain, which is responsible for binding and transporting ceramide. nih.govbiorxiv.org The START domain forms a hydrophobic cavity that accommodates the acyl chains of the ceramide molecule. nih.govbiorxiv.org Structural studies have revealed that the size and shape of this cavity dictate the specificity of CERT for ceramides with particular acyl chain lengths. nih.gov The CERT START domain can efficiently transfer ceramides with acyl chains up to C20. nih.govnih.gov This suggests that this compound is a viable substrate for CERT-mediated transport.

The function of CERT is regulated by various factors, including phosphorylation and its interaction with other proteins at membrane contact sites (MCSs), which are regions where the ER and Golgi membranes are in close proximity. centenary.org.auresearchgate.netnih.gov For instance, the C10orf76–PI4KB axis plays a role in orchestrating CERT-mediated ceramide trafficking to the distal Golgi, where sphingomyelin synthesis primarily occurs. researchgate.net

In addition to CERT, other LTPs may be involved in ceramide transport. For example, in yeast, multiple non-vesicular ceramide transport mechanisms have been identified, involving proteins like Nvj2, tricalbins, and Svf1. nih.govnih.gov While CERT is the most well-characterized ceramide transfer protein in mammals, the existence of other transport mechanisms cannot be ruled out.

The table below details the key lipid transfer proteins and their roles in ceramide transport.

Lipid Transfer ProteinFunctionOrganism
CERT (STARD11) Mediates non-vesicular transport of ceramide from the ER to the trans-Golgi for sphingomyelin synthesis. mdpi.comnih.govMammals
Nvj2 Involved in non-vesicular ceramide transport at nuclear-vacuolar junctions. nih.govnih.govYeast
Tricalbins Participate in non-vesicular ceramide transport. nih.govnih.govYeast
Svf1 Involved in non-vesicular ceramide transport. nih.govnih.govYeast

C10 Ceramide in Cellular Signaling Networks

C10 Ceramide as a Key Lipid Mediator in Cell Signaling

This compound, or N-decanoyl-D-erythro-sphingosine, is a bioactive sphingolipid that plays a crucial role as a second messenger in a variety of cellular signaling cascades. researchgate.netresearchgate.net As a member of the ceramide family, it is a central component of sphingolipid metabolism. nih.gov Ceramides (B1148491), in general, are involved in regulating fundamental cellular processes such as cell growth, differentiation, senescence, and apoptosis. researchgate.netnih.gov The acyl chain length of ceramides, such as the 10-carbon chain in this compound, is a critical determinant of their biological activity and the specific signaling pathways they modulate. researchgate.net

The generation of this compound can occur through two primary pathways: the de novo synthesis pathway in the endoplasmic reticulum and the hydrolysis of sphingomyelin (B164518) by sphingomyelinases at the cell membrane or in lysosomes. nih.gov Once generated, this compound can act as a signaling molecule by directly interacting with downstream effector proteins or by altering the biophysical properties of cellular membranes, leading to the formation of ceramide-rich platforms that facilitate the assembly of signaling complexes. nih.gov

Research has demonstrated that exogenously applied, cell-permeable short-chain ceramides, including this compound, can mimic the effects of physiological stimuli that lead to increased intracellular ceramide levels, thereby inducing cellular responses like apoptosis. researchgate.net The rate of cellular uptake and subsequent metabolism of ceramides is dependent on their acyl chain length, with shorter chains like C10 being internalized more rapidly than long-chain ceramides. ub.edu This differential uptake and metabolism can influence which signaling pathways are activated. researchgate.net

This compound Interactions with Intracellular Signaling Molecules

This compound exerts its influence on cellular function through direct and indirect interactions with a variety of intracellular signaling molecules. These interactions can trigger cascades that ultimately determine the cell's fate.

One of the most well-documented targets of ceramide signaling is the Protein Phosphatase 2A (PP2A) . nih.govnih.gov this compound has been shown to be among the sphingoid activators of PP2A. nih.gov This activation is a key mechanism by which this compound can regulate downstream signaling pathways.

This compound is also implicated in the modulation of several key signaling pathways, including:

Mitogen-Activated Protein Kinase (MAPK) pathway: Ceramides can influence the activity of different MAPK cascades, such as the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are often associated with stress responses and apoptosis. researchgate.netnih.gov

Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway: This pathway is a critical regulator of cell survival and proliferation. There is evidence of crosstalk between ceramide signaling and the PI3K/Akt pathway, where ceramide can antagonize the pro-survival signals mediated by Akt. ontosight.ainih.gov Inhibition of the PI3K/Akt pathway has been shown to affect the intracellular trafficking of ceramide. nih.gov

Furthermore, this compound can interact with other key cellular components involved in signaling:

Tumor suppressor protein p53: Recent studies have indicated that specific ceramides can directly bind to and activate p53, a critical regulator of the cell cycle and apoptosis. nih.gov This interaction can lead to the stabilization and nuclear translocation of p53, thereby activating its downstream targets. nih.gov

Caspases: As a pro-apoptotic molecule, ceramide signaling often culminates in the activation of caspases, the executive enzymes of apoptosis. uky.edu

The following table summarizes some of the key intracellular molecules and pathways that this compound interacts with, based on research findings.

Interacting Molecule/PathwayType of InteractionCellular OutcomeReference(s)
Protein Phosphatase 2A (PP2A)ActivationRegulation of downstream signaling nih.gov
MAPK Pathway (JNK, p38)ModulationStress response, Apoptosis researchgate.netnih.gov
PI3K/Akt PathwayAntagonism/CrosstalkInhibition of cell survival ontosight.ainih.gov
p53Direct binding and activationCell cycle arrest, Apoptosis nih.gov
CaspasesActivationApoptosis uky.edu

Modulatory Effects of this compound on Protein Kinase and Phosphatase Activities

The ability of this compound to influence cellular signaling networks is heavily dependent on its capacity to modulate the activity of protein kinases and phosphatases, the key regulators of protein phosphorylation.

Protein Kinase Modulation:

Ceramides, including C10, have been shown to modulate the activity of various protein kinases. A significant target is Protein Kinase C (PKC) , a family of serine/threonine kinases involved in diverse cellular processes. While the effects can be isoform-specific, some studies suggest that short-chain ceramides can activate certain PKC isoforms. nih.gov For instance, ceramide-induced activation of PKCζ has been linked to the regulation of stress-activated protein kinase signaling complexes. cambridge.org The interaction between ceramides and PKC can be complex, with some reports indicating a synergistic effect with other signaling molecules like diacylglycerol in activating PKC. nih.gov

Protein Phosphatase Modulation:

The most prominent effect of this compound on phosphatases is its activation of Protein Phosphatase 2A (PP2A) . nih.gov PP2A is a major serine/threonine phosphatase that plays a tumor-suppressive role by dephosphorylating and inactivating numerous pro-proliferative kinases. frontiersin.org Research has shown that C2, C6, and C10 ceramides are part of the sphingoid class of PP2A activators. nih.gov However, the degree of activation can vary with the acyl chain length. One study found that while C2 and C6 ceramides stimulated PP2A activity, this compound had little to no effect at the tested concentration, highlighting the specificity of these interactions. acs.org

The activation of PP2A by ceramides can occur through direct allosteric mechanisms or indirectly by interfering with PP2A inhibitors. nih.govfrontiersin.org This activation has significant downstream consequences, including the dephosphorylation of key proteins involved in cell cycle control and apoptosis, such as members of the Bcl-2 family. researchgate.net

The table below details the modulatory effects of this compound on specific protein kinases and phosphatases.

EnzymeEffect of this compoundDownstream ConsequencesReference(s)
Protein Kinases
Protein Kinase C (PKC)Isoform-specific modulation (potential activation)Regulation of cell growth, differentiation, and apoptosis nih.govcambridge.org
Protein Phosphatases
Protein Phosphatase 2A (PP2A)Activation (chain-length dependent)Dephosphorylation of pro-survival proteins, tumor suppression nih.govacs.org
Protein Phosphatase 1 (PP1)Potential activationRegulation of various cellular processes nih.gov

C10 Ceramide and Programmed Cell Death Mechanisms

Role of C10 Ceramide in Apoptosis Induction

This compound, a specific N-acyl chain length ceramide, is a bioactive sphingolipid implicated as a second messenger in the intricate signaling pathways that govern programmed cell death, or apoptosis. researchgate.netresearchgate.net Its role is often characterized by its ability to initiate and mediate cellular responses to various stress stimuli, leading to a controlled dismantling of the cell. researchgate.netnih.gov The accumulation of intracellular ceramides (B1148491), including this compound, in response to stimuli like DNA damage, oxidative stress, or nutrient deprivation, can trigger a cascade of events culminating in apoptosis. nih.gov

The pro-apoptotic function of this compound is linked to its capacity to influence multiple cellular processes. mdpi.com It can modulate the activity of key proteins involved in cell cycle regulation and apoptosis, such as protein phosphatases like protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). nih.gov These phosphatases can dephosphorylate and thereby activate or inhibit downstream targets that control cell fate. For instance, ceramide-activated PP2A can dephosphorylate and inactivate pro-survival proteins like Akt, thus promoting a pro-apoptotic environment. nih.gov

Furthermore, ceramide-induced apoptosis can proceed through both caspase-dependent and caspase-independent pathways. besjournal.com In caspase-dependent apoptosis, ceramides can contribute to the activation of a cascade of cysteine-aspartic proteases (caspases) that execute the final stages of cell death. besjournal.com The involvement of this compound in these pathways highlights its significance as a critical regulator of cellular homeostasis and its potential as a target for therapeutic interventions in diseases characterized by dysregulated apoptosis, such as cancer. researchgate.netresearchgate.net

This compound-Induced Mitochondrial Outer Membrane Permeabilization (MOMP)

A pivotal event in the intrinsic pathway of apoptosis is Mitochondrial Outer Membrane Permeabilization (MOMP), a process in which the outer mitochondrial membrane becomes permeable to intermembrane space proteins like cytochrome c. nih.govcore.ac.uk this compound plays a direct and significant role in inducing MOMP. nih.govresearchgate.net The accumulation of ceramide in the mitochondrial outer membrane is considered a key initiating step in this process. nih.gov

Ceramides, including this compound, can self-assemble within the mitochondrial outer membrane to form large, stable protein-permeable channels. nih.govumd.edunih.gov These channels are of sufficient size to allow the passage of proteins that, once released into the cytosol, trigger the execution phase of apoptosis. nih.gov The formation of these channels disrupts the integrity of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors. mdpi.com

The process of this compound-induced MOMP is a critical control point in apoptosis. It is regulated by a complex interplay of pro- and anti-apoptotic proteins and is a convergence point for various apoptotic signals. mdpi.com The ability of this compound to directly induce MOMP underscores its importance as a pro-apoptotic lipid mediator.

Structural Basis of this compound Channel Formation in Mitochondrial Membranes

The formation of channels by this compound in mitochondrial membranes is a consequence of its specific molecular structure, which facilitates self-assembly into stable, barrel-like structures. umd.educonicet.gov.ar The current model for ceramide channel formation highlights several key structural features that are crucial for this process. umd.edu

The amide nitrogen and the carbonyl group of the ceramide molecule are thought to form intermolecular hydrogen bonds, which allow for the assembly of ceramide molecules into columns. umd.edu Adjacent columns are then held together by hydrogen bonds involving the C-1 and C-3 hydroxyl groups, forming the lumen of the channel. umd.edu The hydrocarbon chains of the ceramide molecules, including the C10 acyl chain, are oriented outwards, interacting with the lipid environment of the mitochondrial outer membrane. umd.edu

While the length of the N-acyl chain can influence the efficiency of channel formation, the fundamental ability to form these structures is inherent to the ceramide backbone. umd.edu Studies using ceramide analogs have demonstrated that modifications to the headgroup, such as methylation of the C1-hydroxy group, can significantly impair or abrogate channel formation, highlighting the critical role of this region in the assembly process. core.ac.uk The asymmetry between the sphingosine (B13886) base and the shorter C10 acyl chain in this compound may also play a role in the packing and stability of the channel structure within the membrane. conicet.gov.ar

Interplay of this compound with Bcl-2 Family Proteins in Apoptosis

The regulation of apoptosis at the mitochondrial level is orchestrated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.govcore.ac.uk this compound interacts with this protein family in a complex manner to modulate MOMP and apoptosis. nih.govresearchgate.net

Pro-apoptotic Bcl-2 family members like Bax can act synergistically with ceramide to permeabilize the mitochondrial outer membrane. nih.govcore.ac.uk Evidence suggests a direct interaction between Bax and ceramide, leading to an enhanced permeabilization effect. core.ac.uk In some cellular systems, the induction of apoptosis by ceramide is dependent on the presence of Bax. nih.gov

Conversely, anti-apoptotic Bcl-2 family proteins, such as Bcl-xL and Bcl-2, can inhibit the formation of ceramide channels. nih.govnih.gov These proteins can directly interact with ceramide channels and induce their disassembly, thereby preventing MOMP and the subsequent release of pro-apoptotic factors. nih.gov The hydrophobic groove on Bcl-xL has been identified as a critical binding site for ceramide, and mutations in this region can diminish its ability to inhibit ceramide channel formation. nih.gov This intricate interplay between this compound and Bcl-2 family proteins represents a crucial regulatory mechanism that determines the cell's fate in response to apoptotic stimuli. researchgate.net

This compound Involvement in Cell Senescence Pathways

Cellular senescence is a state of irreversible growth arrest that plays a role in aging and age-related diseases. biorxiv.org Accumulating evidence indicates that sphingolipids, including ceramides, are involved in the regulation of senescence. avantiresearch.comwikipathways.org Specifically, ceramide levels have been shown to increase during replicative senescence. biorxiv.org

Ceramides can induce senescence through pathways that are both dependent on and independent of the tumor suppressor protein p53. wikipathways.org One mechanism involves the activation of protein phosphatases 1 and 2A (PP1 and PP2A) by ceramide. wikipathways.org These phosphatases can lead to the hypophosphorylation of the retinoblastoma protein (Rb), a key regulator of the cell cycle. wikipathways.org Hypophosphorylated Rb inhibits the E2F family of transcription factors, which are necessary for cell cycle progression, thereby inducing a state of senescence. wikipathways.org

Furthermore, ceramide accumulation, particularly in the endoplasmic reticulum (ER), has been linked to the induction of ER stress, which is a known trigger for cellular senescence. biorxiv.org Disrupted transport of ceramide from the ER to the Golgi apparatus can lead to its accumulation in the ER and promote a senescent phenotype. biorxiv.org This suggests that the subcellular localization of ceramide is a critical determinant of its function in either promoting apoptosis or inducing senescence. biorxiv.org

This compound Effects on Cell Growth Regulation and Cell Cycle Progression

This compound exerts significant regulatory effects on cell growth and the cell cycle, often leading to growth arrest. nih.govnih.gov The ability of ceramide to halt cell cycle progression is a key aspect of its function as a bioactive lipid. psu.edu

Ceramides have been shown to induce cell cycle arrest, primarily at the G0/G1 checkpoint. nih.gov This effect is mediated through the modulation of various cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). nih.gov For instance, ceramide can inhibit the activity of CDKs that are essential for the transition from the G1 to the S phase of the cell cycle. wikipathways.org

The signaling pathways involved in ceramide-induced cell cycle arrest can intersect with those that regulate apoptosis. nih.gov However, the two cellular responses can be distinct. For example, in some cell types, the addition of exogenous C6-ceramide, a shorter-chain ceramide often used experimentally, can induce a dramatic arrest in the G0/G1 phase, an effect that can be separated from its apoptosis-inducing properties under certain conditions. nih.gov The balance between ceramide-induced cell cycle arrest and apoptosis can be influenced by other signaling molecules, highlighting the complexity of its regulatory roles in cell fate decisions. nih.gov

Table of Research Findings on this compound and Programmed Cell Death

Cellular Process Key Findings Related to this compound References
Apoptosis Induction This compound acts as a second messenger, initiating apoptosis in response to stress stimuli. It modulates protein phosphatases like PP1 and PP2A, which in turn affect pro-survival pathways. researchgate.netnih.gov
MOMP This compound directly induces Mitochondrial Outer Membrane Permeabilization by forming protein-permeable channels, leading to the release of pro-apoptotic factors. mdpi.comnih.govresearchgate.net
Channel Formation The structure of this compound, with its amide and hydroxyl groups, allows for self-assembly into stable channel structures within the mitochondrial membrane. umd.educonicet.gov.ar
Bcl-2 Protein Interplay This compound acts synergistically with pro-apoptotic proteins like Bax and is inhibited by anti-apoptotic proteins like Bcl-xL, which can disassemble ceramide channels. nih.govcore.ac.uknih.gov
Cell Senescence This compound accumulation contributes to cellular senescence by activating phosphatases that lead to the hypophosphorylation of the retinoblastoma protein (Rb) and by inducing ER stress. biorxiv.orgwikipathways.org
Cell Cycle Regulation This compound can induce cell cycle arrest, primarily at the G0/G1 checkpoint, by modulating the activity of cyclins and cyclin-dependent kinases. nih.govnih.gov

Impact of C10 Ceramide on Cellular Membrane Dynamics and Organization

C10 Ceramide-Mediated Lateral Phase Separation and Lipid Domain Formation

This compound is a potent inducer of lateral phase separation within lipid membranes, a process where the membrane segregates into distinct domains with different lipid compositions and physical properties. annualreviews.orgresearchgate.netuni-frankfurt.de This phenomenon is driven by the ability of ceramide molecules to form strong hydrogen bonds with each other and to interact preferentially with certain lipids like sphingomyelin (B164518) and cholesterol. annualreviews.orgnih.gov The introduction of this compound into a homogenous lipid bilayer can lead to the formation of ceramide-enriched gel or liquid-ordered (Lo) domains that are more rigid and tightly packed than the surrounding liquid-disordered (Ld) phase. annualreviews.orgnih.gov

Studies using Langmuir monolayers have shown that the mixing behavior of this compound with longer-chain ceramides (B1148491) is determined by the difference in their N-acyl chain lengths, a factor known as hydrophobic mismatch. conicet.gov.arnih.gov When mixed with C18:0 ceramide, for example, this compound shows clear phase separation, indicating immiscibility. conicet.gov.ardoi.org This capacity to induce domain formation is a key aspect of ceramide's biological activity, as these domains can serve to organize and concentrate specific membrane proteins. mdpi.com

This compound’s Role in Lipid Raft Dynamics and Signal Platform Coalescence

Lipid rafts are dynamic, nanoscale domains enriched in sphingolipids and cholesterol that function as organizing centers for signal transduction molecules. nih.govmdpi.com this compound, like its endogenous long-chain counterparts, plays a crucial role in modulating the structure and function of these rafts. A primary effect of ceramide generation in cells is the coalescence of smaller, pre-existing lipid rafts into larger, more stable structures often referred to as signaling platforms. nih.govnih.gov

This coalescence is critical for amplifying cellular signals, such as those involved in apoptosis (programmed cell death). For example, the Fas death receptor can be recruited into these ceramide-generated platforms, leading to its clustering and the initiation of the apoptotic cascade. nih.gov It is hypothesized that within these large platforms, further phase separation can occur, creating distinct SM/cholesterol-rich and SM/ceramide-rich domains. nih.govnih.gov This sub-organization could allow for the precise spatial regulation of signaling proteins and their inhibitors within the membrane. nih.gov

Effects of this compound on Membrane Permeability and Transbilayer Lipid Movement

The presence of this compound can significantly alter the barrier function of a lipid membrane, increasing its permeability to ions and even larger molecules. annualreviews.orgresearchgate.net It is proposed that ceramides form stable, barrel-stave-like channels through the membrane. nih.govnih.gov These channels or pores are thought to form at the interfaces between the ceramide-rich domains and the bulk lipid phase, creating defects in the membrane structure that allow solutes to pass through. doria.fiannualreviews.org C16-ceramide has been shown to form large, protein-permeable channels in the mitochondrial outer membrane but, interestingly, not in the plasma membrane of erythrocytes, indicating a degree of specificity in this action. nih.gov

In addition to increasing permeability, ceramides are known to promote the transbilayer movement of lipids, a process also known as flip-flop. annualreviews.orgresearchgate.netnih.govspringernature.com Studies using unlabeled this compound in giant unilamellar vesicles (GUVs) found a flip-flop half-time of less than one minute at 37°C, which is exceptionally fast for lipid movement between bilayer leaflets. nih.govresearchgate.net This rapid equilibration is attributed to the small polar headgroup of ceramide and the structural perturbations it causes in the membrane. This enhanced flip-flop can disrupt the normal asymmetric distribution of lipids in cellular membranes, which is itself a crucial aspect of membrane function. nih.govresearchgate.net

Hydrophobic Mismatch and Miscibility Characteristics of this compound in Lipid Bilayers

The significant difference between the short 10-carbon acyl chain of this compound and the typically longer (16-18 carbons) acyl chains of phospholipids (B1166683) like POPC or sphingomyelin creates a "hydrophobic mismatch". conicet.gov.arnih.gov This mismatch is energetically unfavorable and is a primary driving force behind the segregation of this compound into its own domains, where it can minimize its exposure to the mismatched acyl chains of the bulk lipids. conicet.gov.arresearchgate.net

The miscibility of this compound with other lipids is highly dependent on their structure. conicet.gov.arnih.gov

With other Ceramides : Studies on lipid monolayers show that miscibility between different ceramides is largely governed by the similarity of their N-acyl chain lengths. This compound is miscible with C12:0 ceramide but shows partial or complete immiscibility with ceramides having longer chains like C14:0 and C18:0. conicet.gov.arnih.govdoi.org

With Phospholipids : this compound can mix with C16:0 Sphingomyelin in an expanded phase, indicating some level of miscibility despite the chain length difference. conicet.gov.ar

With Cholesterol : The interaction is complex. Ceramides can displace cholesterol from sphingomyelin-rich ordered domains. nih.govresearchgate.net However, this effect is dependent on the ceramide's acyl chain length, with chains of at least 8 carbons being required for effective displacement in one study. nih.gov Other research suggests that ceramide and cholesterol may have a preferential interaction under certain conditions. annualreviews.org

This complex interplay of hydrophobic mismatch and specific hydrogen-bonding interactions dictates the lateral organization and phase behavior of this compound within the diverse lipid environment of a cellular membrane. conicet.gov.arconicet.gov.ar

Research FindingImpact of this compoundSupporting Details
Membrane Fluidity Can increase or decrease fluidity depending on context.C4-C10 ceramides decreased the melting temperature of ordered domains, indicating a fluidizing effect. nih.gov
Lateral Organization Induces phase separation and formation of ceramide-rich domains.Driven by self-association via hydrogen bonds and hydrophobic mismatch with surrounding lipids. annualreviews.orgresearchgate.netconicet.gov.ar
Lipid Raft Dynamics Promotes the coalescence of small lipid rafts into large signaling platforms.These platforms concentrate signaling molecules like the Fas receptor to initiate apoptosis. nih.gov
Membrane Permeability Increases permeability to solutes.Thought to form stable channels or pores at the boundaries of ceramide-rich domains. annualreviews.orgnih.govnih.gov
Lipid Movement Promotes rapid transbilayer movement (flip-flop) of lipids.Half-time for this compound flip-flop was measured to be less than 1 minute in model vesicles. nih.govresearchgate.net
Miscibility Exhibits variable miscibility depending on the lipid partner.Immiscible with long-chain ceramides (e.g., C18:0) but can mix with C16:0 sphingomyelin. conicet.gov.arconicet.gov.ar

C10 Ceramide in Disease Pathophysiology Models

C10 Ceramide as a Regulator in Cancer Cell Pathophysiology Models

Exogenously applied, cell-permeable ceramides (B1148491), including this compound, have been shown to induce apoptosis in cancer cells in culture. researchgate.net The pro-apoptotic activity of ceramides is often inversely proportional to their acyl chain length, with shorter-chain ceramides like C6-ceramide demonstrating higher cytotoxicity than longer-chain ceramides. researchgate.net

Key research findings indicate:

this compound inhibits the growth of both wild-type and MDR1 gene-transfected MDA435/LCC6 human breast cancer cells. caymanchem.com

It also inhibits the growth of J774 murine macrophages in a dose-dependent manner. caymanchem.comcaymanchem.com

In various cancer cell lines, ceramide accumulation can trigger apoptosis, programmed necrosis, and autophagy. researchgate.netnih.gov

Ceramide-induced autophagy can be initiated by interfering with the Akt/PKB/mTOR signaling pathway and by promoting the dissociation of the Beclin 1:Bcl-2 complex. nih.gov

Table 1: Effects of this compound in Cancer Cell Models

Cell LineEffect of this compoundObserved MechanismCitation
MDA435/LCC6 (Human Breast Cancer)Growth InhibitionInduction of apoptosis caymanchem.com
J774 (Murine Macrophages)Growth InhibitionDose-dependent cytotoxicity caymanchem.comcaymanchem.com
Various Cancer Cell LinesInduction of AutophagyInterference with mTOR signaling, dissociation of Beclin 1:Bcl-2 complex nih.gov

Involvement of this compound Metabolism in Experimental Models of Metabolic Dysfunction

Ceramides are implicated in the pathogenesis of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance. nih.govnih.govmdpi.com

In experimental models of NAFLD, the following has been observed:

Supplementation with medium-chain triglycerides (MCTs), primarily composed of C8 and C10 fatty acids, can ameliorate hepatic steatosis in obese mice. nih.govnih.govresearchgate.net

This supplementation leads to a decrease in hepatic ceramide content, which may be due to the downregulation of enzymes involved in ceramide biosynthesis. nih.govnih.govresearchgate.net

In the context of insulin resistance:

Elevated levels of ceramides in skeletal muscle and liver are associated with insulin resistance. elifesciences.orgnih.govmdpi.com

Ceramides can impair insulin signaling pathways. elifesciences.orgnih.gov

Studies in mouse models have shown that reducing ceramide levels can improve insulin sensitivity and glucose tolerance. gubra.dkcambridge.org

Table 2: this compound Metabolism in Metabolic Dysfunction Models

ModelConditionInterventionKey FindingsCitation
Obese Mice (C57BL/6)High-Fat Diet-Induced Hepatic SteatosisSupplementation with Medium-Chain Triglycerides (C8 and C10)Reduced hepatic steatosis and lowered hepatic ceramide content. nih.govnih.govresearchgate.net
ob/ob and High-Fat Diet MiceObesity and Insulin ResistanceAntisense oligonucleotide-mediated knockdown of Ceramide Synthase 6 (CerS6)Improved glucose tolerance and insulin sensitivity. gubra.dk
L6 MyotubesPalmitate-Induced Insulin Resistance-Increased ceramides and lowered Coenzyme Q levels. elifesciences.orgnih.gov

This compound Dysregulation in Models of Renal Injury

Altered lipid metabolism, particularly the accumulation of ceramides, is a feature of acute kidney injury (AKI) and diabetic nephropathy. nih.govfrontiersin.org

Key findings in models of renal injury include:

In models of cisplatin-induced AKI, ceramide accumulation is observed in the kidney cortex. researchgate.netnih.gov

Inhibition of glucosylceramide synthase with an inhibitor known as C10 can exacerbate ceramide accumulation and worsen the severity of cisplatin-induced AKI. nih.govnih.gov This suggests that the flux of ceramides into glycosphingolipids is a critical factor.

In models of diabetic nephropathy, elevated renal ceramides contribute to podocyte damage and the progression of the disease. frontiersin.orgnih.gove-dmj.org

Inhibition of ceramide synthesis has been shown to ameliorate albuminuria and podocyte injury in diabetic animal models. e-dmj.org

Table 3: this compound in Renal Injury Models

ModelConditionKey Findings Related to this compoundCitation
C57BL/6J MiceCisplatin-Induced Acute Kidney InjuryInhibition of glucosylceramide synthase with a C10 inhibitor worsened ceramide accumulation and kidney injury. nih.govnih.gov
OLETF Rats and High-Fat Diet-Fed MiceDiabetic NephropathyInhibition of de novo ceramide synthesis improved albuminuria and ameliorated podocyte injury. e-dmj.org
Mesangial CellsHigh Glucose-Induced HypertrophyInhibition of glucosylceramide synthase with a C10 inhibitor reduced mesangial cell hypertrophy. nih.gov

This compound Alterations in Cellular Models of Viral Infection

Sphingolipids, including ceramides, play multifaceted roles throughout the viral life cycle, from entry and replication to egress. mdpi.commdpi.com

Research in cellular models of viral infection has revealed:

Herpes simplex virus 1 (HSV-1) infection can alter cellular sphingolipid metabolism. nih.govresearchgate.net The viral protein pUL21 can activate the cellular ceramide transport protein CERT, which accelerates the conversion of ceramide to sphingomyelin (B164518). nih.govresearchgate.netbiorxiv.org

For some viruses, such as Zika virus, ceramide appears to be pro-viral, with inhibition of sphingolipid biosynthesis interfering with viral replication. mdpi.comfrontiersin.org

Conversely, for other viruses like influenza A, ceramide has been shown to have an antiviral role by limiting viral replication. frontiersin.orgcolab.ws

In the context of SARS-CoV-2, pseudoviral particles have been shown to activate acid sphingomyelinase, leading to ceramide accumulation, which facilitates viral entry. frontiersin.org

Table 4: Role of Ceramide Metabolism in Viral Infection Models

VirusCellular ModelObserved Role of CeramideCitation
Herpes Simplex Virus 1 (HSV-1)Cultured CellsViral protein pUL21 accelerates ceramide to sphingomyelin conversion. nih.govresearchgate.net
Zika VirusHuh7 CellsPro-viral; ceramide redistributes to viral replication sites. frontiersin.org
Influenza A VirusHuman Lung Epithelial CellsAnti-viral; limits viral replication. frontiersin.orgcolab.ws
SARS-CoV-2 (pseudovirus)Human Epithelial CellsPro-viral; facilitates viral entry via ceramide accumulation. frontiersin.org

Methodological Approaches in C10 Ceramide Research

Quantitative Lipidomics for C10 Ceramide Species Resolution

Quantitative analysis of specific ceramide species like this compound from complex lipid mixtures is critical for understanding its biological significance. Lipidomics, particularly using mass spectrometry (MS) and gas chromatography (GC), provides the necessary sensitivity and specificity for this task.

A common approach involves the extraction of total lipids from a sample, followed by separation of ceramide from other lipid classes using thin-layer chromatography (TLC). karger.com The fatty acids are then cleaved from the sphingosine (B13886) backbone and methylated to form fatty acid methyl esters (FAMEs). These FAMEs, including the 10-carbon decanoic acid methyl ester derived from this compound, can be quantified with high sensitivity using GC. karger.com The identity of the fatty acids is confirmed using known standards and mass spectrometry. karger.com This method allows for the quantification of various ceramide species, with fatty acid chains ranging from C10 to C24, in samples like dendritic cells. karger.com

More direct analysis is achieved with liquid chromatography coupled to mass spectrometry (LC-MS/MS), such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). acs.org This powerful technique separates different ceramide species based on their chromatographic behavior, and the subsequent mass analysis provides precise quantification and structural confirmation. For instance, in the analysis of trimethylsilyl (B98337) (TMS)-derivatized ceramides (B1148491) by GC coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, specific fragmentation patterns are used for identification. lcms.cz Predominant ions characteristic of ceramides include those resulting from the neutral loss of the amide ligand and cleavages within the sphingoid backbone. lcms.cz

Table 1: Characteristic Mass Spectrometry Fragments for TMS-Derivatized Ceramides This table presents common fragments observed in the mass spectra of TMS-derivatized ceramides, aiding in their identification during lipidomics analysis.

m/z (mass-to-charge ratio)Description of Fragment
M+.-15Pseudo-molecular ion resulting from the loss of a methyl group from a TMS group. lcms.cz
426.3344Result of the neutral loss of the amide ligand, with TMS groups retained on the oxygen atoms. lcms.cz
311.2765Originates from the cleavage of the C2-C3 bond of the fatty acid sphingoid backbone. lcms.cz
243.1231Results from cleavage of the sphingoid backbone at the C5 double bond. lcms.cz

Application of Radiolabeled this compound in Metabolic Pathway Tracing

Radiolabeling is a classic and powerful technique for tracing the metabolic fate of lipids within cells. By introducing a radioactive isotope, typically tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]), into the this compound molecule, researchers can track its uptake, transport, and conversion into other sphingolipids.

In a key study using HeLa cells, the metabolism of [³H]-labeled this compound ([³H]C10-Cer) was compared with that of short-chain C6 and long-chain C16 ceramides. plos.orgnih.gov The ceramide precursors, labeled on the sphingosine backbone, were delivered to the cells using a cholesteryl phosphocholine (B91661) (CholPC) complex. plos.orgresearchgate.net The rate of uptake for [³H]C10-Cer was intermediate, being about 50% of the rate of [³H]C6-Cer but significantly higher than that of [³H]C16-Cer after 1 and 3 hours of incubation. semanticscholar.org

Once inside the cell, the radiolabeled this compound is metabolized into other sphingolipids. Analysis via High-Performance Thin-Layer Chromatography (HPTLC) and scintillation counting revealed that the radioactive label is incorporated into various downstream products over time. researchgate.netplos.org For [³H]C10-Cer, metabolic conversion primarily favored the synthesis of sphingomyelin (B164518) (SM). plos.org This contrasts with [³H]C6-Cer, where a significant portion was converted to glucosylceramide (GlcCer), and [³H]C16-Cer, which was largely degraded at low concentrations. plos.org

The metabolic routing of this compound was also found to be dependent on its concentration. At lower doses, conversion to SM is preferred. However, at higher concentrations, the metabolic flux shifts, leading to an increased conversion to C10-GlcCer, a pattern also observed with C6-Cer. plos.orgnih.gov

Table 2: Cellular Uptake of Radiolabeled Ceramides in HeLa Cells This table shows the comparative uptake of different [³H]sphingosine-labeled ceramides (50 µM) complexed with CholPC over time, expressed as nmol of ceramide per mg of total cell protein.

Time (hours)C6-Ceramide (nmol/mg protein)C10-Ceramide (nmol/mg protein)C16-Ceramide (nmol/mg protein)
1~1.8~0.9~0.1
3~2.5~1.2~0.2
6~2.8~1.5~0.3
24~2.8~1.8~0.5
Data derived from graphical representations in Kjellberg et al., PLOS ONE (2015). plos.orgresearchgate.netsemanticscholar.orgplos.org

In Vitro Cellular Delivery Systems for Exogenous this compound Studies

Studying the cellular functions of this compound often requires its exogenous application to cells in culture. A major challenge is its poor aqueous solubility. avantiresearch.com To overcome this, various delivery systems have been developed to efficiently introduce this compound across the plasma membrane without using organic solvents like DMSO, which can have their own cellular effects. avantiresearch.com

One effective method involves the use of liposomes. This compound can be incorporated into liposome (B1194612) bilayers, creating stable formulations that can be taken up by cells. caymanchem.comcaymanchem.comglpbio.comresearchgate.net This approach has been shown to enhance the intracellular delivery of ceramides. caymanchem.comresearchgate.net

Another advanced, solvent-free delivery system utilizes complexes of this compound with cholesteryl phosphocholine (CholPC). avantiresearch.com The phosphocholine headgroup of CholPC is thought to shield the hydrophobic ceramide from the aqueous environment, forming stable bilayer structures that can be added directly to cell culture media. avantiresearch.com Studies have demonstrated that complexing this compound with CholPC in an equimolar ratio allows for its successful uptake by cells like the HeLa line. plos.orgnih.gov This method provides improved bioavailability compared to solvent-based delivery, enabling more reliable studies of the cellular responses to specific ceramide species. avantiresearch.com The efficiency of this delivery system is dependent on the ceramide's acyl chain length, with this compound showing an intermediate uptake rate compared to C6 and C16 ceramides. plos.org

Utilization of Fluorescently-Tagged this compound Probes for Live Cell Imaging

To visualize the subcellular localization and trafficking of this compound in real-time, researchers use analogues tagged with fluorescent dyes. These probes allow for the investigation of ceramide dynamics using fluorescence microscopy in living cells. plos.org

Several types of fluorescent probes are used, with the fluorophore typically attached to the acyl chain.

BODIPY-labeled this compound : Boron dipyrromethene difluoride (BODIPY) is a popular fluorophore due to its bright fluorescence and sensitivity to the local environment. researchgate.net BODIPY-C10 has been explored for its viscosity-sensing qualities. researchgate.net Ceramide analogues labeled with BODIPY have been instrumental in staining the Golgi apparatus, a key organelle in sphingolipid metabolism and trafficking. medchemexpress.comnih.gov The spectral properties of some BODIPY-ceramides can shift depending on their concentration within the membrane, which can be used to study their accumulation in specific domains. nih.gov

NBD-labeled this compound : The nitrobenzoxadiazole (NBD) group is another widely used fluorescent tag. researchgate.net Its fluorescence is weak in aqueous environments but increases significantly in the hydrophobic interior of membranes. researchgate.net NBD-labeled ceramides are frequently used to study lipid transport and metabolism. medchemexpress.com

Anthrylvinyl (AV)-labeled this compound : this compound with an anthrylvinyl group attached to the end of its acyl chain (C10 AV Ceramide) serves as another valuable probe. cvmh.frmedchemexpress.com The non-polar AV group orients within the hydrophobic core of the lipid bilayer. cvmh.frmedchemexpress.com These probes are often used in fluorescence resonance energy transfer (FRET) assays to monitor the real-time transfer of ceramide between membranes, such as the transport mediated by the ceramide transport protein (CERT). medchemexpress.com

Table 3: Examples of Fluorescently-Tagged Ceramide Probes This table lists common fluorescent ceramide analogues and their applications in cellular imaging.

Probe NameFluorophoreTypical ApplicationExcitation/Emission (nm)
BODIPY FL C5-CeramideBODIPY FLGolgi apparatus staining, lipid traffic studies. medchemexpress.comnih.gov~505 / ~512 medchemexpress.com
C6 NBD CeramideNBDGolgi apparatus staining, ceramidase activity assays. medchemexpress.com~466 / ~535 medchemexpress.com
C10 AV CeramideAnthrylvinyl (AV)FRET-based lipid transfer assays, CERT protein activity. cvmh.frmedchemexpress.comNot specified

Optogenetic and Photoswitchable Analogues for Spatiotemporal Control of this compound Metabolism

A frontier in lipid research is the development of photopharmacology tools to control lipid metabolism with light. This approach offers unparalleled spatiotemporal precision, allowing researchers to trigger metabolic changes at specific subcellular locations and time points. nih.gov This is achieved by incorporating photoswitchable moieties, such as azobenzene (B91143), into the lipid structure. uni-muenchen.de

Researchers have developed clickable, azobenzene-containing ceramides (caCers) that function as photoswitchable metabolic substrates. nih.gov The azobenzene unit can isomerize between a thermally stable trans configuration and a metastable cis configuration upon irradiation with light of specific wavelengths (e.g., UV-A for trans-to-cis and blue light for cis-to-trans). This isomerization alters the shape and packing of the ceramide analogue within the membrane. nih.gov

This light-induced change in molecular geometry affects how the photoswitchable ceramide interacts with metabolic enzymes. Studies have shown that the conversion rates of these analogues by sphingomyelin synthase and glucosylceramide synthase differ significantly between the cis and trans isomers. nih.gov This allows for the optical control of sphingolipid production. These changes are rapid and reversible over multiple cycles of photoswitching. nih.gov

More recently, short-chain photoswitchable ceramide analogs (scaCers) have been developed that exhibit increased cell permeability. acs.org These molecules enable optical control over cellular processes like apoptosis, a function not observed with their long-chain counterparts. acs.org They also act as photoswitchable substrates for enzymes like sphingomyelin synthase 2 (SMS2). acs.org While much of this pioneering work has focused on generic or other short-chain ceramides, the principles are directly applicable to creating photoswitchable this compound analogues to precisely dissect its metabolic roles.

Comparative Analysis of C10 Ceramide with Other Acyl Chain Length Ceramides

Differential Cellular Uptake and Metabolic Processing of Ceramides (B1148491) by Acyl Chain Length

The ability of a ceramide to exert its biological effects is fundamentally dependent on its capacity to be taken up by cells. Research demonstrates a clear correlation between the N-acyl chain length of a ceramide and its rate of cellular incorporation.

Studies conducted on HeLa cells, using ceramides complexed with cholesteryl phosphocholine (B91661) for solvent-free delivery, have shown that the rate of cellular uptake is inversely proportional to the acyl chain length. plos.orgsemanticscholar.org In these studies, C6-ceramide (C6-Cer) exhibited the most rapid and highest rate of incorporation, followed by C10-ceramide (C10-Cer), with the long-chain C16-ceramide (C16-Cer) showing the slowest uptake. plos.orgsemanticscholar.orgnih.gov For instance, after one and three hours of incubation, the incorporation rates for C10-Cer were approximately 50% of that observed for C6-Cer, while C16-Cer uptake was only about 5% of the C6-Cer rate. plos.orgsemanticscholar.org The uptake of C6-Cer tended to plateau within six hours, highlighting its rapid internalization. plos.orgsemanticscholar.org

This differential uptake is thought to be related to the efficiency of monomeric exchange between the delivery vehicle and the plasma membrane, a process that is influenced by the lipid's acyl chain length. semanticscholar.org Shorter-chain ceramides are more efficient at passing through the plasma membrane compared to those with longer acyl chains (16 carbons or more). researchgate.netmdpi.com

Table 1: Comparative Cellular Uptake of Different Ceramides in HeLa Cells This table summarizes the relative uptake rates of C6, C10, and C16 ceramides at early time points as reported in studies by Kjellberg et al.

CeramideRelative Uptake Rate (Compared to C6-Cer)Reference
C6-Ceramide100% plos.orgsemanticscholar.org
C10-Ceramide~50% plos.orgsemanticscholar.org
C16-Ceramide~5% plos.orgsemanticscholar.org

Once inside the cell, the metabolic fate of ceramides is also dependent on both acyl chain length and intracellular concentration. plos.orgscience.gov At low concentrations (e.g., 1 µM), both C6-Cer and C10-Cer are preferentially metabolized into their corresponding sphingomyelin (B164518) (SM) species. plos.orgnih.gov However, as the cellular concentration increases (e.g., 25–100 µM), there is a metabolic shift, and the conversion to glucosylceramide (GlcCer) becomes the more dominant pathway for both C6-Cer and C10-Cer. plos.orgsemanticscholar.orgnih.gov This suggests that glycosylation may be a cellular mechanism to handle high levels of ceramides. semanticscholar.org In contrast, low concentrations of C16-Cer are mostly degraded, while at high concentrations, it tends to remain unmetabolized. plos.orgnih.gov

Chain Length-Dependent Efficacy in Mediating Cellular Processes

The length of the acyl chain is a crucial factor in determining the efficacy of a ceramide in mediating cellular processes, most notably apoptosis (programmed cell death). nih.gov There is a well-documented inverse relationship between acyl chain length and cytotoxic activity. nih.govresearchgate.net

Studies examining a range of ceramides from C6 to C16 in human breast cancer and mouse macrophage cell lines found that C6-ceramide was the most potent inducer of cytotoxicity, with C10-ceramide showing intermediate activity, and C16-ceramide being the least active. nih.govresearchgate.net The higher cytotoxic efficacy of short-chain ceramides is strongly correlated with their superior cellular uptake. nih.govresearchgate.net The lack of significant intracellular delivery for long-chain ceramides like C16-Cer is considered a primary reason for their weak pro-apoptotic activity when applied exogenously. researchgate.net

The effect on cell viability has been directly linked to the rate of incorporation. plos.orgnih.gov For example, C6-Cer demonstrates the strongest apoptotic effects, which aligns with it having the highest rate of uptake. plos.orgsemanticscholar.org Interestingly, while C10-ceramide uptake can be substantial, especially at higher concentrations, C6-ceramide can display a more potent anti-proliferative effect even when C10-ceramide incorporation is equal to or greater. plos.org This indicates that while uptake is a major factor, intrinsic properties of the ceramide molecule also contribute to its biological potency. plos.org

Table 2: Cytotoxicity of Ceramides with Varying Acyl Chain Lengths This table shows the half-maximal inhibitory concentration (IC50) values for different ceramides in two cell lines, illustrating the inverse relationship between chain length and cytotoxic potency as reported by Shabbits and Mayer.

Ceramide SpeciesIC50 Range (µM)Cell Lines InvestigatedReference
C6-Ceramide3 - 14MDA435/LCC6 human breast cancer, J774 mouse macrophage nih.govresearchgate.net
C8-CeramideIntermediateMDA435/LCC6 human breast cancer, J774 mouse macrophage nih.govresearchgate.net
C10-CeramideIntermediateMDA435/LCC6 human breast cancer, J774 mouse macrophage nih.govresearchgate.net
C14-CeramideIntermediateMDA435/LCC6 human breast cancer, J774 mouse macrophage nih.govresearchgate.net
C16-Ceramide> 100MDA435/LCC6 human breast cancer, J774 mouse macrophage nih.govresearchgate.net

Biophysical and Structural Consequences of N-Acyl Chain Variations on Membrane Integration and Function

The N-acyl chain of a ceramide molecule profoundly influences its biophysical behavior within lipid membranes, affecting membrane structure, fluidity, and the formation of distinct lipid domains. annualreviews.orgresearchgate.net While all ceramides generally increase the molecular order and rigidity of phospholipid bilayers, the specific consequences vary significantly with chain length and saturation. annualreviews.orgresearchgate.netexlibrisgroup.com

Saturated long-chain ceramides (e.g., C16, C18) are known to have a strong ordering effect on fluid membranes, promoting the separation of the membrane into distinct gel and fluid phases. researchgate.netexlibrisgroup.comutl.ptnih.gov These ceramides can form highly ordered, gel-like domains. nih.gov

C10-ceramide (N-decanoyl-D-erythro-sphingosine) possesses a unique structural feature: a significant asymmetry in the length of its hydrocarbon chains, with a C18 sphingosine (B13886) base and a much shorter C10 N-acyl chain. annualreviews.orgdoi.org This asymmetry leads to distinct biophysical properties. Instead of primarily forming flat, gel-like domains, the chain length mismatch in C10-ceramide can lead to the formation of interdigitated phases. researchgate.netexlibrisgroup.com Furthermore, C10-ceramide has been observed to give rise to an inverted hexagonal (HII) phase, a non-lamellar structure where the lipid molecules form cylindrical tubes with their polar heads facing inward. annualreviews.org This property indicates that C10-ceramide possesses an intrinsic negative curvature, which can significantly alter membrane morphology. annualreviews.orgresearchgate.net

This contrasts with very long-chain ceramides (e.g., C24), which, due to their own form of asymmetry, also form interdigitated phases and can induce the formation of tubular structures within membranes. researchgate.netexlibrisgroup.com The ability to induce gel/fluid phase separation generally decreases as the acyl chain becomes shorter. researchgate.net The miscibility of different ceramides with each other is also determined by this hydrophobic mismatch; a small difference (2 carbons) may allow for miscibility, while larger differences (4-6 carbons) can lead to partial or full immiscibility. doi.orgconicet.gov.ar

Table 3: Summary of Biophysical Effects of Ceramides by Acyl Chain Length This table compares the primary biophysical impacts of short, long, and very long-chain saturated ceramides on model membranes.

Ceramide Chain Length CategoryExample(s)Primary Biophysical Impact on MembranesReference
Short/Asymmetric ChainC10-CeramidePossesses intrinsic negative curvature; promotes interdigitation and can form inverted hexagonal (HII) phases. annualreviews.orgresearchgate.net
Long ChainC16-Ceramide, C18-CeramideStrongly increases membrane order; promotes segregation into highly ordered gel-phase domains. researchgate.netexlibrisgroup.comnih.gov
Very Long ChainC24-CeramideForms interdigitated phases and can induce strong morphological changes, such as the formation of tubules. researchgate.netexlibrisgroup.com

Future Research Directions and Open Questions in C10 Ceramide Biology

Elucidating Specific Protein Effectors and Downstream Targets of C10 Ceramide

A pivotal direction for future research is the precise identification of proteins that directly bind to this compound and the subsequent signaling pathways they activate. While it is known that ceramides (B1148491), in general, can act as second messengers that signal to proteins like Cathepsin D, Protein Kinase C (PKC), and Protein Phosphatase 2A (PP2A), the specific effectors for this compound are largely unknown. nih.gov

Early studies have shown that exogenous this compound can be metabolized within cells, for instance, to C10-glucosylceramide, particularly at higher concentrations. plos.org This metabolic conversion suggests that the cellular effects of this compound may be mediated not only by the molecule itself but also by its downstream metabolites. plos.orgdoria.fi

Future investigations will likely employ advanced proteomic and biochemical techniques to isolate and identify this compound-binding proteins. This could involve the use of photoactivatable and clickable this compound analogs that can be used to trap and identify interacting proteins from cell lysates. avantiresearch.com Once potential protein effectors are identified, further studies will be necessary to validate these interactions and elucidate the downstream signaling cascades. For example, research could explore if this compound, like other ceramides, can activate stress-activated protein kinases (SAPKs) and influence transcription factors such as c-Jun and ATF-2. unc.edu

Table 1: Potential Research Approaches to Identify this compound Effectors and Targets

Technique Description Potential Insights
Affinity Chromatography Using immobilized this compound to capture binding proteins from cell extracts. Identification of direct this compound-binding proteins.
Photo-affinity Labeling Employing this compound analogs with photo-reactive groups to covalently link to interacting proteins upon UV exposure. In situ identification of proteins in close proximity to this compound.
Yeast Two-Hybrid Screening Screening a library of proteins for interaction with a "bait" protein known or suspected to be in a this compound-regulated pathway. Uncovering novel protein-protein interactions modulated by this compound.
Kinase Activity Assays Measuring the activity of specific kinases in response to this compound treatment. Determining if this compound activates specific signaling kinases.

Comprehensive Mapping of this compound-Mediated Interactomes (Lipid-Lipid and Lipid-Protein)

The biological activity of this compound is intrinsically linked to its interactions within the complex lipid environment of cellular membranes. nih.gov Therefore, a comprehensive understanding of its lipid-lipid and lipid-protein interactomes is crucial.

The N-acyl chain length of ceramides is a key determinant of their miscibility and interaction with other lipids. nih.gov Studies on Langmuir monolayers have shown that the hydrophobic mismatch between different ceramide species can lead to complete miscibility, partial miscibility, or immiscibility. nih.gov Future research should extend these biophysical studies to more complex, multi-component lipid bilayers that mimic the composition of different organelle membranes. This will help to understand how this compound partitions into specific membrane domains, such as lipid rafts, and how it influences the physical properties of these domains. nih.govsurfacesciencewestern.com

Advanced analytical techniques like time-of-flight secondary ion mass spectrometry (ToF-SIMS) can be used to map the lateral distribution of this compound within model membranes, providing insights into its co-localization with other lipids like cholesterol and sphingomyelin (B164518). surfacesciencewestern.com Furthermore, the development of genetically encoded fluorescent probes that can specifically recognize this compound will be invaluable for visualizing its distribution and dynamics in living cells. nih.govbiorxiv.org

The interaction of this compound with membrane proteins is another critical area of investigation. The presence of this compound can alter the local membrane environment, which in turn can modulate the function of embedded proteins. Future studies could utilize techniques like Förster resonance energy transfer (FRET) to study the proximity of this compound to specific membrane proteins in real-time.

Advancements in Spatiotemporal Manipulation and Imaging Techniques for this compound Studies

A major challenge in studying the cellular functions of specific lipid species like this compound is the ability to manipulate their levels and observe their behavior with high spatial and temporal resolution. elifesciences.org The development of novel chemical and optical tools is set to revolutionize this field.

Caged this compound: One promising approach is the use of "caged" this compound, where the molecule is rendered biologically inactive by a photolabile protecting group. nih.gov A flash of light can then be used to remove the cage, releasing active this compound at a specific time and location within a cell. nih.gov This technique allows for precise control over the initiation of this compound-mediated signaling events.

Photoswitchable C10 Ceramides: Another innovative strategy involves the incorporation of a photoswitchable moiety, such as an azobenzene (B91143) group, into the this compound structure. elifesciences.orgnih.gov This allows the activity of the ceramide to be turned on and off reversibly using different wavelengths of light. elifesciences.orgnih.gov This approach offers the ability to dynamically control this compound-dependent processes.

Advanced Imaging Techniques: The development of fluorescent probes specifically for this compound will be instrumental for its visualization. These could include fluorescently tagged this compound analogs, such as C10 AV Ceramide, or genetically encoded biosensors. nih.govmedchemexpress.comcaymanchem.com When combined with super-resolution microscopy techniques, such as stimulated emission depletion (STED) microscopy or photoactivated localization microscopy (PALM), these probes will enable the visualization of this compound distribution and dynamics at the nanoscale. mdpi.com

Furthermore, mass spectrometry imaging (MSI) is an emerging technology that allows for the label-free mapping of the spatial distribution of different lipid species, including ceramides, directly in tissue sections. researchgate.net This could provide unprecedented insights into the localization of this compound in different tissues and its potential role in various physiological and pathological conditions. researchgate.netfrontiersin.org

Table 2: Emerging Technologies for this compound Research

Technology Principle Application in this compound Research
Caged this compound A photolabile group masks the activity of this compound, which is released upon light exposure. nih.gov Precise spatiotemporal control of this compound signaling initiation.
Photoswitchable this compound A photosensitive group allows for reversible activation and deactivation with light. elifesciences.orgnih.gov Dynamic and reversible manipulation of this compound-dependent pathways.
Clickable this compound Analogs This compound analogs with "clickable" chemical handles for attaching fluorescent dyes or affinity tags. avantiresearch.comnih.gov In situ synthesis of fluorescent probes and identification of interacting molecules.
Genetically Encoded Biosensors Fluorescent proteins fused to this compound-binding domains. nih.govbiorxiv.org Real-time imaging of this compound dynamics in living cells.
Super-Resolution Microscopy Techniques like STED, PALM, and STORM that overcome the diffraction limit of light. mdpi.com Nanoscale visualization of this compound distribution and organization in membranes.

By focusing on these future research directions, the scientific community can expect to significantly advance our understanding of the specific roles of this compound in cell biology, paving the way for a more complete picture of sphingolipid function in health and disease.

Q & A

Q. What experimental methods are used to study the mechanism of C10 Ceramide in cellular processes?

this compound's role in processes like CERT-mediated lipid transfer can be investigated using fluorescently labeled analogs (e.g., C10 AV Ceramide with anthrylvinyl tags) to track intracellular localization via fluorescence microscopy. Kinase activity assays (e.g., ERK activation) and flow cytometry are employed to assess cell cycle arrest (G0/G1 phase) in cancer models .

Q. How can this compound be quantified in biological samples?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying endogenous this compound. Validation includes spike-and-recovery experiments using isotopically labeled standards (e.g., d7-C10 Ceramide) to control for matrix effects. Method reproducibility should adhere to guidelines for analytical rigor, such as coefficient of variation (CV) <15% .

Q. What evidence supports this compound's role in apoptosis?

Studies use in vitro models (e.g., cancer cell lines) treated with exogenous this compound, followed by caspase-3/7 activity assays and Annexin V/PI staining. Dose-dependent apoptosis is correlated with ERK pathway activation, validated via Western blotting for phosphorylated ERK .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound's pro-apoptotic effects across cell types?

Systematic reviews (e.g., PRISMA-guided meta-analyses) should assess variables like cell line origin, Ceramide delivery methods (e.g., lipid carriers vs. solvents), and dose-response relationships. Contradictions may arise from differences in Ceramide synthase expression or metabolic clearance rates, necessitating RNA-seq or CRISPR-based knockout models .

Q. What methodologies are optimal for studying this compound's interactions with other lipids?

Lipidomics platforms (e.g., shotgun lipidomics coupled with tandem MS) enable profiling of this compound’s interplay with sphingolipids like sphingomyelin. Molecular dynamics simulations further predict membrane bilayer interactions, validated via atomic force microscopy (AFM) .

Q. How to design experiments investigating CERT-mediated this compound transfer?

Use fluorescent C10 AV Ceramide to visualize CERT-dependent trafficking in live cells. Inhibit CERT with small molecules (e.g., HPA-12) and compare trafficking kinetics via time-lapse imaging. Include controls with non-fluorescent analogs to rule out artifact interference .

Q. What criteria validate this compound as a reliable cancer biomarker?

Analytical validation requires demonstrating specificity (e.g., LC-MS/MS distinguishing C10 from other Ceramides) and clinical validation via cohort studies. For example, measure C10 levels in serum from cancer patients vs. healthy controls, adjusting for covariates (e.g., age, lipid profiles) using multivariate regression .

Q. How can synergy between this compound and chemotherapeutics be tested?

Employ combination index (CI) analysis using Chou-Talalay models in in vitro assays. For in vivo validation, administer this compound with drugs like doxorubicin in xenograft models, monitoring tumor volume and survival rates. Transcriptomic profiling (e.g., RNA-seq) identifies synergistic pathways .

Methodological Considerations

  • Data Contradiction Analysis : Use funnel plots or sensitivity analyses to identify bias in literature discrepancies .
  • Instrumentation : Prioritize high-resolution MS (e.g., Orbitrap) for Ceramide quantification to minimize isobaric interference .
  • Ethical Compliance : For animal studies, adhere to ARRIVE guidelines for reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.